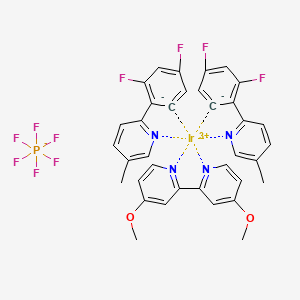
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate is a complex organometallic compound. Organometallic compounds, which contain metal-carbon bonds, are widely used in various fields, including catalysis, materials science, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex organometallic compounds typically involves multiple steps, including the preparation of ligands and the coordination of these ligands to the metal center. The reaction conditions often require inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions.
Industrial Production Methods
Industrial production methods for organometallic compounds often involve large-scale synthesis using automated reactors. These methods must ensure high purity and yield, often requiring rigorous purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Organometallic compounds can undergo various types of reactions, including:
Oxidation: The metal center can be oxidized, changing its oxidation state.
Reduction: The metal center can be reduced, often leading to changes in reactivity.
Substitution: Ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and inert atmospheres.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a higher oxidation state complex, while substitution could yield a new organometallic compound with different ligands.
科学研究应用
Chemistry
In chemistry, such compounds are often used as catalysts in various reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Biology
In biology, organometallic compounds can be used as probes or drugs. For example, some iridium complexes have been studied for their potential anticancer properties.
Medicine
In medicine, these compounds can be used in diagnostic imaging or as therapeutic agents. Their unique properties allow for targeted delivery and specific interactions with biological molecules.
Industry
In industry, organometallic compounds are used in the production of polymers, fine chemicals, and pharmaceuticals. Their catalytic properties make them valuable in various manufacturing processes.
作用机制
The mechanism of action for organometallic compounds often involves coordination to specific molecular targets, such as enzymes or DNA. The metal center can facilitate various chemical transformations, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
Similar compounds include other iridium complexes with different ligands, such as:
- Iridium(III) chloride
- Iridium(III) acetylacetonate
- Iridium(III) cyclooctadiene
Uniqueness
The uniqueness of 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate lies in its specific ligand structure, which can impart unique reactivity, stability, and biological activity compared to other iridium complexes.
属性
分子式 |
C36H28F10IrN4O2P |
|---|---|
分子量 |
961.8 g/mol |
IUPAC 名称 |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C12H8F2N.C12H12N2O2.F6P.Ir/c2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;1-7(2,3,4,5)6;/h2*2-3,5-7H,1H3;3-8H,1-2H3;;/q2*-1;;-1;+3 |
InChI 键 |
ZEPMGYGIKOLJTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.COC1=CC(=NC=C1)C2=NC=CC(=C2)OC.F[P-](F)(F)(F)(F)F.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


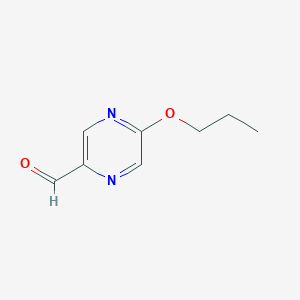
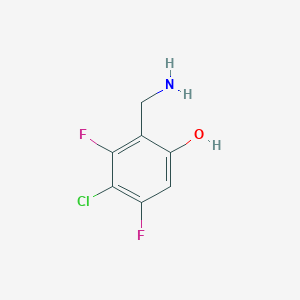
![3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13896511.png)
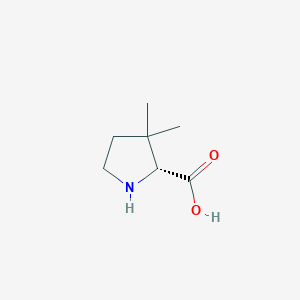

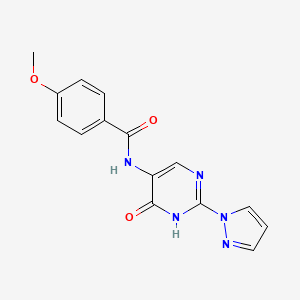
![tert-butyl N-[1-methyl-2-oxo-2-[2-(2-pyridyl)hydrazino]ethyl]carbamate](/img/structure/B13896545.png)
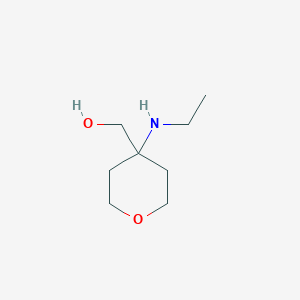

![5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13896563.png)
![4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid](/img/structure/B13896573.png)
![Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13896574.png)
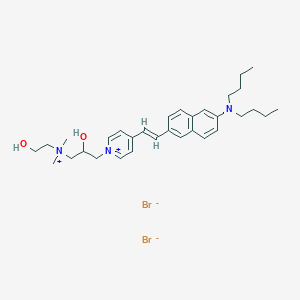
![Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13896593.png)
